disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate
Overview
Description
Preparation Methods
Phosphocreatine disodium salt hydrate is typically prepared enzymatically. The process involves the use of creatine kinase to phosphorylate creatine in the presence of adenosine triphosphate . Industrial production methods often involve reflux reactions and other chemical processes to ensure high purity and yield .
Chemical Reactions Analysis
Phosphocreatine disodium salt hydrate undergoes several types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, particularly in the context of energy metabolism.
Substitution: The compound can undergo substitution reactions, especially in the presence of specific reagents.
Hydrolysis: It can be hydrolyzed to produce creatine and inorganic phosphate.
Common reagents and conditions used in these reactions include creatine kinase, adenosine triphosphate, and various buffer solutions. The major products formed from these reactions are creatine and adenosine triphosphate .
Scientific Research Applications
Phosphocreatine disodium salt hydrate has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic reactions to study energy metabolism.
Biology: The compound is used to study muscle physiology and energy homeostasis in muscle cells.
Medicine: It is used to evaluate the effects of adenosine A2A receptor modulation in the nucleus accumbens on cocaine seeking in rats.
Mechanism of Action
Phosphocreatine disodium salt hydrate exerts its effects by serving as a rapidly acting energy buffer. It regenerates adenosine triphosphate from adenosine diphosphate during muscle contractions. The molecular targets involved include creatine kinase, which catalyzes the phosphorylation of creatine . This process helps maintain energy homeostasis in muscle cells and protects against anoxic and ischemic damage .
Comparison with Similar Compounds
Phosphocreatine disodium salt hydrate is unique due to its rapid action in regenerating adenosine triphosphate. Similar compounds include:
Creatine phosphate: Another high-energy phosphate compound with similar functions.
Adenosine triphosphate disodium salt hydrate: Used in similar biochemical applications.
Guanosine 5′-triphosphate sodium salt hydrate: Another nucleotide involved in energy metabolism.
Phosphocreatine disodium salt hydrate stands out due to its specific role in muscle energy homeostasis and its rapid action in regenerating adenosine triphosphate .
Properties
IUPAC Name |
disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYPOKBYRXZKS-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3Na2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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